molecular formula C14H19NO4 B8238274 tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate

Cat. No.: B8238274
M. Wt: 265.30 g/mol
InChI Key: AVDODZMPXRXMCP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyphenoxy group, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Hydroxyphenoxy Group: The hydroxyphenoxy group is attached through nucleophilic substitution reactions using appropriate phenolic compounds.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the hydroxyphenoxy group.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxyphenoxy group may play a role in hydrogen bonding and other interactions with target molecules, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate
  • tert-Butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxyphenoxy group, which affects its reactivity and interactions.
  • tert-Butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate: The presence of a methoxy group instead of a hydroxy group alters the compound’s electronic properties and potential hydrogen bonding interactions.
  • tert-Butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate: The chlorophenoxy group introduces different steric and electronic effects compared to the hydroxyphenoxy group, impacting the compound’s reactivity and interactions.

Conclusion

tert-Butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

tert-butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-12(9-15)18-11-6-4-10(16)5-7-11/h4-7,12,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDODZMPXRXMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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